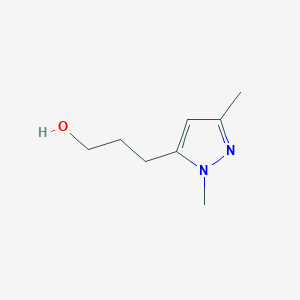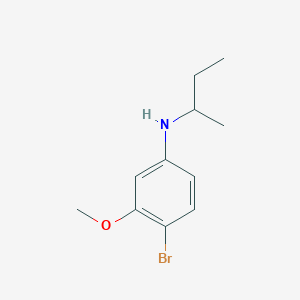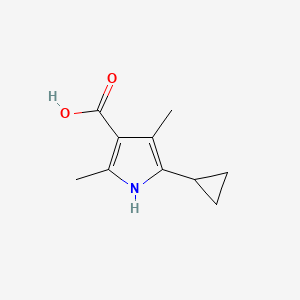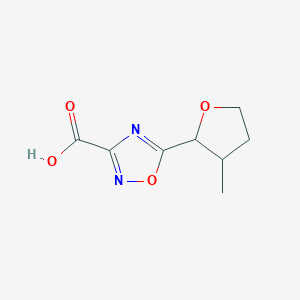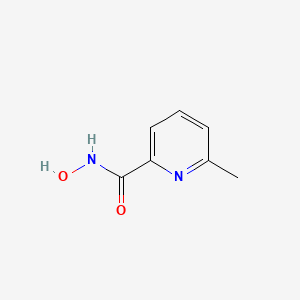
(2-Fluoro-3-methylphenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9FS. It is a derivative of thiophenol, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylphenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methylbenzyl chloride with sodium hydrosulfide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reaction conditions are similar to those used in laboratory synthesis, but the process is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluoro-4-methylphenyl)methanethiol: Similar structure but with the methyl group at the fourth position.
(2-Fluoro-3-chlorophenyl)methanethiol: Similar structure but with a chlorine atom instead of a methyl group.
(2-Fluoro-3-methylphenyl)ethanethiol: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(2-Fluoro-3-methylphenyl)methanethiol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
357613-02-6 |
|---|---|
Fórmula molecular |
C8H9FS |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(2-fluoro-3-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9FS/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 |
Clave InChI |
CTSJNFCAVJCGRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CS)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


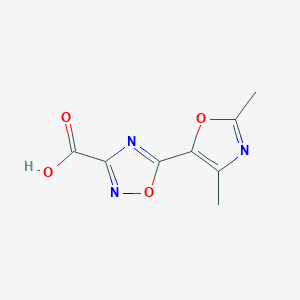
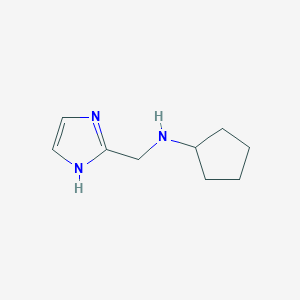
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)

![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)
